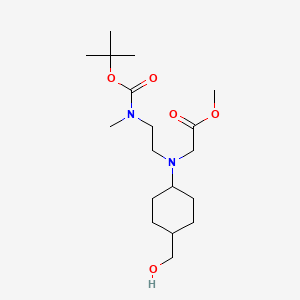
8-((2-Hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((2-Hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoic acid is a synthetic compound known for its role as an ionizable cationic lipid. This compound is used in various scientific and industrial applications, particularly in the formation of lipid nanoparticles for drug delivery systems .
Preparation Methods
The synthesis of 8-((2-Hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoic acid involves multiple stepsThe reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound involve large-scale synthesis using automated reactors. These reactors maintain precise control over reaction conditions such as temperature, pressure, and pH to optimize the production process. The final product is purified through techniques like distillation and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
8-((2-Hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to 150°C. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-((2-Hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of cell membrane dynamics and interactions due to its amphiphilic nature.
Medicine: It plays a crucial role in the development of lipid nanoparticles for drug delivery, particularly in mRNA-based vaccines such as those used for COVID-19
Industry: The compound is used in the formulation of various industrial products, including surfactants and emulsifiers
Mechanism of Action
The mechanism of action of 8-((2-Hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoic acid involves its ability to form lipid nanoparticles. These nanoparticles encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery to target cells. The compound interacts with cell membranes, enhancing the uptake of the encapsulated agents through endocytosis. Molecular targets and pathways involved include the endosomal-lysosomal pathway and various membrane receptors .
Comparison with Similar Compounds
8-((2-Hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoic acid is unique due to its specific structure, which imparts distinct physicochemical properties. Similar compounds include:
ALC-0315: Another ionizable cationic lipid used in mRNA vaccine formulations.
DOTAP: A cationic lipid commonly used in gene delivery systems.
DODMA: A lipid used in the formulation of liposomes for drug delivery.
These compounds share similar applications but differ in their chemical structures and specific properties, which influence their performance in various applications.
Properties
Molecular Formula |
C27H53NO5 |
|---|---|
Molecular Weight |
471.7 g/mol |
IUPAC Name |
8-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]octanoic acid |
InChI |
InChI=1S/C27H53NO5/c1-2-3-4-5-6-13-18-25-33-27(32)20-15-10-8-12-17-22-28(23-24-29)21-16-11-7-9-14-19-26(30)31/h29H,2-25H2,1H3,(H,30,31) |
InChI Key |
UEDWDABYRNGIDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13368004.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368007.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368008.png)

![2-([1,1'-Biphenyl]-4-yloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine](/img/structure/B13368031.png)
![10-Bromo-7-(4-phenylquinazolin-2-yl)-7H-benzo[c]carbazole](/img/structure/B13368032.png)
![7-{[Amino(4-hydroxyphenyl)acetyl]amino}-3,3-dimethyl-6-oxo-2-thiabicyclo[3.2.0]heptane-4-carboxylic acid](/img/structure/B13368059.png)
![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B13368062.png)
![1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13368069.png)

![6-(2-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368081.png)
![3-[6-(3,5-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13368092.png)

![1-(3-chlorophenyl)-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368099.png)
